(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Description
The compound “(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde” is a steroidal derivative with a complex polycyclic backbone. Key structural features include:
- Cyclopenta[a]phenanthrene core: A fused tetracyclic system common in steroids and related bioactive molecules.
- 13-Methyl group: A hydrophobic substituent influencing steric interactions. 3-O-glycoside: A hexose-derived sugar (oxan-2-yl) linked via an ether bond, which may improve bioavailability or target specificity. 10-Carbaldehyde: A reactive aldehyde group that could participate in covalent interactions or act as a synthetic handle.
Properties
CAS No. |
6014-43-3 |
|---|---|
Molecular Formula |
C29H42O11 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O11/c1-26-6-3-18-19(29(26,37)9-5-17(26)15-10-21(32)38-13-15)4-8-28(36)11-16(2-7-27(18,28)14-31)39-25-24(35)23(34)22(33)20(12-30)40-25/h10,14,16-20,22-25,30,33-37H,2-9,11-13H2,1H3/t16-,17+,18?,19?,20?,22+,23?,24?,25+,26+,27-,28-,29-/m0/s1 |
InChI Key |
UWXGONCJXIMJRE-OXDHUBJPSA-N |
Isomeric SMILES |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O[C@H]6C(C([C@@H](C(O6)CO)O)O)O)C=O)O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C=O)O |
Origin of Product |
United States |
Preparation Methods
Extraction and Isolation from Natural Sources
- Some structurally related steroidal glycosides are isolated from plant or microbial sources, particularly from species known to produce cyclopenta[a]phenanthrene derivatives.
- Extraction typically involves solvent extraction (methanol, ethanol), followed by chromatographic purification (HPLC, column chromatography).
- However, due to the complexity and low natural abundance, total synthesis or semi-synthesis is often preferred for obtaining sufficient quantities.
Total Chemical Synthesis
The synthetic approach is generally modular, involving:
- Synthesis of the steroidal core with correct stereochemistry.
- Introduction of the 5,14-dihydroxy groups via selective hydroxylation or oxidation.
- Installation of the 10-carbaldehyde group through oxidation of a suitable precursor.
- Attachment of the 5-oxo-2H-furan-3-yl moiety at C-17 by selective functionalization.
- Glycosylation at C-3 with a protected sugar derivative, followed by deprotection.
Key steps include stereoselective functional group transformations to ensure correct configuration at all chiral centers.
Glycosylation Strategy
- The sugar moiety, a (2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane, is typically introduced via glycosylation using a protected sugar donor.
- Common glycosylation methods use trichloroacetimidate or thioglycoside donors activated by Lewis acids (e.g., BF3·Et2O, TMSOTf).
- The reaction conditions are optimized to favor β- or α-linkage depending on the desired stereochemistry.
- After glycosylation, global deprotection of hydroxyl protecting groups (e.g., acetyl, benzyl) is performed under mild conditions to avoid degradation.
Oxidation and Functional Group Transformations
- The aldehyde group at C-10 is introduced by controlled oxidation of a primary alcohol precursor, often using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation.
- The 5-oxo-2H-furan-3-yl substituent can be installed via coupling reactions involving furanone derivatives or by cyclization reactions from appropriate precursors.
Stereochemical Control
- Use of chiral auxiliaries, chiral catalysts, or enzymatic methods to control stereochemistry during key steps.
- Protecting groups are chosen to be orthogonal, allowing selective deprotection and functionalization.
Detailed Research Findings and Data
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Steroid Core Synthesis | Multi-step cyclization and ring closure | Formation of cyclopenta[a]phenanthrene skeleton with desired stereochemistry |
| 2 | Selective Hydroxylation | Osmium tetroxide (OsO4), KMnO4, or Sharpless dihydroxylation | Introduction of 5,14-dihydroxy groups with stereocontrol |
| 3 | Oxidation | PCC, Swern oxidation | Conversion of primary alcohol at C-10 to aldehyde |
| 4 | Furanone Attachment | Coupling with 5-oxo-2H-furan-3-yl precursors under mild conditions | Installation of furanone moiety at C-17 |
| 5 | Glycosylation | Lewis acid catalyzed glycosylation using protected sugar donors | Formation of glycosidic bond at C-3 with control of anomeric configuration |
| 6 | Deprotection | Acidic or hydrogenolytic conditions | Removal of protecting groups to yield final compound |
Representative Synthetic Route (Summary)
- Synthesis of steroidal intermediate with protected hydroxyl groups.
- Selective oxidation to introduce aldehyde functionality at C-10.
- Attachment of furanone ring via nucleophilic substitution or coupling.
- Glycosylation using a protected sugar donor under Lewis acid catalysis.
- Global deprotection to yield the target molecule.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of tosylates or chlorides.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor binding: The compound may interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Functional Group Impact: The 10-carbaldehyde in the target compound distinguishes it from analogs like Rostafuroxin (which has a furan) and corticosterone derivatives (which feature ketones). This aldehyde may confer unique reactivity, such as Schiff base formation with proteins or nucleic acids .
Biological Activity Trends :
- Compounds with furan or furyl groups (e.g., Rostafuroxin) exhibit Na+/K+-ATPase inhibition, suggesting the target compound’s 5-oxofuran group may contribute to similar activity .
- Cardiac glycoside analogs (e.g., Digoxin Impurity 16) highlight the importance of the glycoside in target specificity, though the target compound’s aldehyde may modify binding kinetics .
Ergost-5-ene derivatives (e.g., NIST 29365-29-5) demonstrate how alkyl side chains dominate hydrophobicity, contrasting with the target compound’s polar substituents .
Research Implications
- Synthetic Accessibility : The glycoside and aldehyde groups in the target compound may pose challenges in synthesis, requiring orthogonal protection strategies .
- Pharmacological Potential: Structural similarities to Rostafuroxin and cardiac glycosides suggest possible applications in cardiovascular or anticancer research, though empirical validation is needed .
- Toxicity Considerations : The reactive aldehyde group warrants evaluation for off-target effects, as seen in studies emphasizing the need to balance therapeutic benefits and risks .
Biological Activity
The compound known as (3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde is a complex organic molecule with notable biological activities. This article aims to provide a comprehensive overview of its biological activity supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 517.654 g/mol. The structure features multiple hydroxyl groups and a furan moiety which contribute to its biological properties.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 517.654 g/mol |
| Functional Groups | Hydroxyl (-OH), Furan |
| Stereochemistry | Multiple chiral centers |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, thereby preventing oxidative stress which is linked to various diseases.
- Mechanism of Action : The presence of hydroxyl groups enhances its ability to scavenge free radicals.
- Case Study : In vitro studies demonstrated that the compound can reduce oxidative damage in cellular models by increasing the levels of endogenous antioxidants.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens.
- Bacterial Inhibition : Studies reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It also displays antifungal properties against common strains such as Candida albicans.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound has been studied for its anti-inflammatory properties.
- Cytokine Modulation : Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
- In Vivo Studies : Animal models have shown reduced inflammation markers when treated with this compound.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for therapeutic applications in:
- Chronic Disease Management : Due to its antioxidant and anti-inflammatory properties.
- Infectious Diseases : As a potential natural antimicrobial agent.
Summary of Key Studies
Case Study Example
In a study published in 2023, researchers evaluated the compound's effects on oxidative stress in cultured human cells. The results indicated a dose-dependent increase in cellular viability and a decrease in markers of oxidative damage after treatment with varying concentrations of the compound.
Q & A
Basic: What are the key considerations in designing a multi-step synthesis pathway for this compound?
Answer:
The synthesis typically involves derivatization of natural steroid precursors or chemical modification of existing steroid frameworks. Critical steps include:
- Stereochemical control : Use chiral catalysts or auxiliaries to ensure correct configuration at C3, C5, C10, and C17 positions .
- Protecting groups : Temporarily shield hydroxyl and aldehyde functionalities during reactive steps (e.g., silyl ethers for alcohols, acetals for aldehydes) .
- Purification : Employ HPLC or column chromatography to isolate intermediates, particularly after glycosylation steps (e.g., attaching the carbohydrate moiety at C3) .
- Validation : Confirm intermediate structures via / NMR and high-resolution mass spectrometry (HRMS) at each stage .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure post-synthesis?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., configuration at C13 and C17) using single-crystal diffraction data .
- Mass Spectrometry : HRMS to confirm molecular formula (e.g., [M+Na] peak for glycosidic derivatives) .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectral data?
Answer:
- Re-examine synthesis steps : Trace potential epimerization or oxidation side reactions using LC-MS to detect impurities .
- Complementary techniques : Compare experimental - COSY/NOESY with density functional theory (DFT)-predicted coupling constants to validate spatial arrangements .
- Crystallographic validation : If NMR data conflicts with computational models (e.g., furan ring conformation), prioritize X-ray-derived bond angles and torsional parameters .
Advanced: What methodologies are employed to study the compound’s interaction with biological targets (e.g., cardiac glycoside receptors)?
Answer:
- In vitro assays :
- Molecular docking : Simulate binding poses using crystal structures of homologous receptors (e.g., PDB: 4HYT) to identify key interactions (e.g., hydrogen bonds with the C14 hydroxyl) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., modifying the C17 furan substituent) and correlate changes with bioactivity .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
- First aid :
Advanced: How can stereochemical outcomes during synthesis be optimized to minimize diastereomer formation?
Answer:
- Chiral catalysts : Employ asymmetric hydrogenation (e.g., Ru-BINAP complexes) for C10 and C13 methyl group installation .
- Reaction monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (ee) during glycosylation .
- Temperature control : Lower reaction temperatures (e.g., −20°C) to reduce epimerization at thermolabile centers (e.g., C3 aldehyde) .
Advanced: How is the glycosidic linkage conformation in the carbohydrate moiety determined?
Answer:
- Nuclear Overhauser effect (NOE) : Detect spatial proximity between the anomeric proton (C1' of the sugar) and protons on the steroid core (e.g., C3-H) .
- X-ray crystallography : Resolve the β-D-glucopyranosyl orientation (C1'-O-C3 bond angle) .
- Comparative analysis : Align shifts with known glycosides (e.g., strophanthin derivatives) to confirm linkage type .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation of the furan and aldehyde groups .
- Solvent : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis of the glycosidic bond .
- Documentation : Record batch-specific degradation rates via periodic LC-MS analysis .
Advanced: How can researchers validate the compound’s mechanism of action in metabolic regulation pathways?
Answer:
- Gene expression profiling : Use RNA-seq to identify upregulated/downregulated genes (e.g., SREBP-1c in lipid metabolism) in treated hepatocytes .
- Metabolomic analysis : Perform H NMR-based metabolomics on cell lysates to trace changes in ATP/ADP ratios or lactate levels .
- Knockout models : Compare activity in wild-type vs. Na/K-ATPase α1-subunit knockout mice to confirm target specificity .
Advanced: What strategies mitigate oxidative degradation during long-term biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
